molecular formula C13H8Cl2N4 B2653684 N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine CAS No. 477866-23-2

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine

Cat. No. B2653684
M. Wt: 291.14
InChI Key: UBMSJSYEYLCARC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine” are not available, there are methods for synthesizing related compounds. For instance, “3,4-Dichlorophenethylamine” can be obtained by reacting “3,4-dichlorophenylacetonitrile” with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For “N-(3,4-Dichlorophenyl)octanamide”, the molecular formula is C14H19Cl2NO, and it has an average mass of 288.213 Da and a monoisotopic mass of 287.084381 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For “N-(3,4-Dichlorophenyl)octanamide”, it is known to have a molecular formula of CHClNO, an average mass of 288.213 Da, and a monoisotopic mass of 287.084381 Da .

Scientific Research Applications

Amination Reactions and Synthesis

A key application of derivatives similar to N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine is in amination reactions, where palladium-catalyzed processes enable the formation of primary amines, an essential functionality in organic synthesis. For example, benzophenone imine serves as an ammonia equivalent in palladium-catalyzed amination, illustrating the utility of related compounds in synthesizing amines from aryl halides and triflates (Wolfe et al., 1997). This method is beneficial for generating primary anilines, which are pivotal in pharmaceuticals and dyes.

Material Science and Polymer Studies

In material science, derivatives of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine have been explored for their photoinitiating behavior in UV-curing systems (Cheng et al., 2012). These studies demonstrate the compound's relevance in developing new materials with specific light-responsive properties, essential for coatings, adhesives, and 3D printing technologies.

Analytical Chemistry Applications

Analytical methods benefit from the chemical properties of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine related compounds. For instance, benzophenone and benzotriazole derivatives have been identified and quantified in environmental samples using sophisticated analytical techniques (Zhang et al., 2011). This research underscores the importance of these compounds in environmental monitoring, particularly in tracing UV filters from consumer products in water bodies and soils.

Environmental Remediation

Derivatives have been synthesized and characterized for environmental remediation purposes, indicating the potential of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine in developing materials aimed at pollution control and sustainable technologies (Hussein, 2018).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4/c14-10-6-5-8(7-11(10)15)16-13-9-3-1-2-4-12(9)17-19-18-13/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMSJSYEYLCARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=N2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine

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